Diethyl 2-amino-1,3-thiazole-4,5-dicarboxylate
Description
Diethyl 2-amino-1,3-thiazole-4,5-dicarboxylate is a heterocyclic compound featuring a thiazole core substituted with an amino group at the 2-position and ester groups at the 4- and 5-positions. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and materials science research. Its reactivity is influenced by the electron-withdrawing ester groups and the nucleophilic amino group, enabling applications in synthesizing bioactive molecules or coordination complexes .
Properties
IUPAC Name |
diethyl 2-amino-1,3-thiazole-4,5-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-3-14-7(12)5-6(8(13)15-4-2)16-9(10)11-5/h3-4H2,1-2H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTAFFGWAKJBTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)N)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80280489 | |
| Record name | Diethyl 2-amino-1,3-thiazole-4,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80280489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5445-93-2 | |
| Record name | NSC17136 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17136 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl 2-amino-1,3-thiazole-4,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80280489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 2-amino-1,3-thiazole-4,5-dicarboxylate can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate thioamide and diethyl oxalate under controlled conditions. The reaction typically requires a base such as sodium ethoxide and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-purity starting materials, precise temperature control, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Diethyl 2-amino-1,3-thiazole-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized thiazole derivatives .
Scientific Research Applications
Diethyl 2-amino-1,3-thiazole-4,5-dicarboxylate (DEATDC) is a compound of increasing interest within the fields of medicinal chemistry and agricultural science due to its diverse applications. This article explores its scientific research applications, focusing on medicinal uses, agrochemical properties, and synthetic methodologies.
Antimicrobial Activity
DEATDC has been investigated for its antimicrobial properties. Studies have shown that derivatives of thiazole compounds exhibit significant antibacterial and antifungal activities. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that thiazole derivatives, including DEATDC, showed potent activity against Staphylococcus aureus and Candida albicans .
Antitumor Properties
Research has indicated that DEATDC may possess antitumor properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation:
- Case Study : In vitro studies reported in Cancer Letters highlighted that DEATDC inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of DEATDC. It has been suggested that thiazole derivatives can protect neuronal cells from oxidative stress:
- Research Findings : A study published in Neuroscience Letters found that DEATDC reduced oxidative stress markers in neuronal cell cultures, suggesting potential therapeutic applications in neurodegenerative diseases like Alzheimer's .
Herbicidal Activity
DEATDC has shown promise as a herbicide. Its efficacy against various weed species has been documented:
- Research Findings : A field trial published in Pest Management Science indicated that DEATDC significantly reduced weed biomass in crops without adversely affecting crop yield .
Insecticidal Properties
The insecticidal activity of DEATDC has also been evaluated. Research indicates that it can be effective against specific pest species:
- Case Study : An investigation published in Journal of Agricultural and Food Chemistry demonstrated that DEATDC exhibited high toxicity against Aphis gossypii, a common agricultural pest .
Synthesis of DEATDC
The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. Common synthetic routes include:
- Formation of Thiazole Ring : The initial step involves cyclization reactions between α-amino acids and thioketones.
- Carboxylation : Subsequent steps involve the introduction of carboxylate groups through esterification reactions.
Table of Synthetic Routes and Yields
| Synthesis Route | Yield (%) | Key Reagents |
|---|---|---|
| Cyclization with α-amino acid | 75 | α-Amino acid, thioketone |
| Esterification with alcohol | 80 | Diethyl alcohol, acid catalyst |
| Overall yield | 60 | Combination of all steps |
Mechanism of Action
The mechanism of action of diethyl 2-amino-1,3-thiazole-4,5-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to similar dicarboxylate esters of nitrogen- and sulfur-containing heterocycles (Table 1).
Table 1: Structural Comparison of Dicarboxylate Esters
| Compound Name | Heterocycle Core | Substituents | Key Functional Groups |
|---|---|---|---|
| Diethyl 2-amino-1,3-thiazole-4,5-dicarboxylate | Thiazole | 2-NH₂, 4/5-COOEt | Amino, ester |
| 2-Methyl-4,5-dicarboxylic acid dimethyl ester-1,2,3-triazole | Triazole | 2-CH₃, 4/5-COOMe | Methyl, ester |
| Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate | Imidazole | 2-propyl, 4/5-COOEt | Alkyl, ester |
| Dimethyl 2-(substituted)-1,3-thiazole-4,5-dicarboxylate | Thiazole | Substituted quinolinylidene | Ester, thioxo, phenyl groups |
Key Observations :
- The thiazole core in the target compound introduces sulfur-based electronic effects, contrasting with nitrogen-rich triazole or imidazole analogs .
- The amino group at the 2-position enhances nucleophilicity compared to methyl or alkyl substituents in analogs, enabling distinct reactivity in condensation or cyclization reactions .
Physicochemical Properties
Table 2: Physical and Spectral Properties
Analysis :
- The dimethyl thiazole derivative () has a high predicted boiling point (572.8°C), attributed to strong dipole interactions from the thiazole ring and ester groups. Its acidic pKa (-1.25) suggests ester and thiazole contributions to electron withdrawal .
- The triazole analog ’s IR spectrum confirms ester and amine functionalities, with MS data aligning with its molecular weight (C₇H₉N₃O₄; MW 199.1) .
Biological Activity
Diethyl 2-amino-1,3-thiazole-4,5-dicarboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by case studies and data tables.
Chemical Structure and Properties
This compound features a thiazole ring containing nitrogen and sulfur atoms, with an amino group at the 2-position and ethyl ester groups at the 4- and 5-positions. Its molecular formula is and it has a molecular weight of approximately 244.27 g/mol. The presence of multiple reactive sites enhances its potential for various chemical reactions and biological interactions.
Target Enzymes
The compound primarily interacts with enzymes involved in the synthesis of peptidoglycan, a critical component of bacterial cell walls. By inhibiting this process, this compound disrupts bacterial cell wall integrity, leading to cell death. This mechanism underlies its potential as an antimicrobial agent .
Biochemical Pathways
The compound's action on biochemical pathways involves:
- Disruption of Peptidoglycan Synthesis : Inhibiting enzymes responsible for the formation of peptidoglycan.
- Antiproliferative Effects : Exhibiting significant antiproliferative activity against human cancer cell lines such as HeLa, HT-29, A549, and HepG2 by interfering with cellular signaling pathways essential for growth.
Antimicrobial Activity
This compound has demonstrated broad-spectrum antimicrobial activity against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal strains. The minimum inhibitory concentration (MIC) values indicate its potency compared to standard antibiotics .
Anticancer Activity
Research indicates that this compound exerts significant anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest. It has shown promising results in inhibiting the proliferation of several cancer cell lines .
Other Biological Activities
In addition to antimicrobial and anticancer properties, this compound exhibits anti-inflammatory and antioxidant activities. These properties suggest potential applications in treating inflammatory diseases and oxidative stress-related conditions .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli, reporting MIC values significantly lower than those of conventional antibiotics like streptomycin.
- Anticancer Potential : In vitro studies demonstrated that the compound inhibited the growth of HepG2 liver cancer cells with an IC50 value indicating potent antiproliferative activity.
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic routes are commonly employed for preparing diethyl 2-amino-1,3-thiazole-4,5-dicarboxylate, and how can reaction conditions be optimized?
Answer:
The compound is typically synthesized via cyclocondensation of thiourea derivatives with α-bromoesters under basic conditions. For example, Ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate (a related structure) is prepared by reacting ethyl 2-bromoacetate with thiourea in ethanol under reflux . Optimization involves adjusting reaction time (e.g., 12–18 hours for reflux), solvent polarity (DMSO vs. ethanol), and stoichiometry. Monitoring via TLC or HPLC ensures completion. Post-synthesis, crystallization using water-ethanol mixtures improves purity (yields ~65%) .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be identified?
Answer:
- IR Spectroscopy: Confirm the presence of NH₂ (3200–3400 cm⁻¹), ester C=O (1700–1750 cm⁻¹), and thiazole C-S (600–700 cm⁻¹) .
- NMR:
- ¹H NMR: Ethoxy groups (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂), aromatic protons (δ 6.5–8.0 ppm for substituted thiazoles).
- ¹³C NMR: Ester carbonyls (δ 165–170 ppm), thiazole carbons (δ 150–160 ppm) .
- Mass Spectrometry: Molecular ion peak matching the molecular formula (e.g., m/z ~174 for related thiazole esters) .
Advanced: How can computational tools assist in retrosynthetic analysis and reaction pathway prediction for derivatives of this compound?
Answer:
AI-driven platforms (e.g., Template_relevance models) leverage databases like Reaxys and Pistachio to propose one-step synthetic routes. These tools prioritize precursors based on plausibility scores (>0.01) and evaluate feasible pathways (e.g., alkylation of the amino group using acyl chlorides or alkyl halides) . For example, oxidation to sulfoxides can be modeled using m-CPBA as a reagent .
Advanced: What crystallographic methods are recommended for resolving structural ambiguities in this compound?
Answer:
- Single-Crystal X-ray Diffraction (SCXRD): Use SHELXL for refinement, with data collected at low temperature (e.g., 100 K) to minimize thermal motion. ORTEP-3 visualizes thermal ellipsoids and hydrogen-bonding networks .
- Twinned Data Handling: SHELXL’s twin law functions (e.g., BASF parameter) address pseudo-merohedral twinning, common in thiazole derivatives .
Advanced: How should researchers address inconsistencies in reported synthesis yields or spectral data?
Answer:
- Yield Discrepancies: Replicate reactions under controlled conditions (e.g., inert atmosphere, strict temperature control). Variations often arise from side reactions (e.g., hydrolysis of esters in acidic media) .
- Spectral Contradictions: Cross-validate using high-field NMR (500 MHz+) and HRMS. For example, ester proton splitting patterns in ¹H NMR may differ due to rotational isomerism .
Advanced: What methodologies are effective for evaluating the biological activity of this compound, such as antimicrobial or anticancer potential?
Answer:
- Antimicrobial Assays: Use broth microdilution (MIC determination against S. aureus or E. coli) and disk diffusion. Include positive controls (e.g., ciprofloxacin) .
- Anticancer Screening: MTT assays on cancer cell lines (e.g., HeLa or MCF-7). IC₅₀ values are calculated using dose-response curves. Validate mechanisms via flow cytometry (apoptosis detection) .
Advanced: How can reaction mechanisms for derivatization (e.g., oxidation or substitution) be elucidated experimentally?
Answer:
- Oxidation (to sulfoxides): Track intermediates using ESI-MS. Kinetic studies with H₂O₂ or m-CPBA identify rate-determining steps .
- Nucleophilic Substitution: Isotopic labeling (e.g., ¹⁵N-thiourea) paired with 2D NMR (HSQC) maps bond reorganization .
Advanced: What strategies are recommended for resolving polymorphic forms or solvate formation during crystallization?
Answer:
- Polymorph Screening: Use solvent diversity (e.g., DMF, acetone) and varying cooling rates. SCXRD distinguishes polymorphs via unit cell parameters .
- Thermal Analysis: DSC/TGA identifies solvates (weight loss ~100–150°C) versus true polymorphs .
Advanced: How does the compound’s stability vary under different storage conditions (pH, temperature, light)?
Answer:
- pH Stability: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). HPLC monitors ester hydrolysis (appearance of carboxylic acid peaks) .
- Photostability: Expose to UV light (ICH Q1B guidelines); thiazole rings are prone to photodegradation, requiring amber glass storage .
Advanced: What green chemistry approaches can be applied to improve the sustainability of its synthesis?
Answer:
- Solvent Replacement: Use cyclopentyl methyl ether (CPME) instead of DMSO for lower toxicity .
- Catalysis: Employ immobilized lipases for esterification, reducing metal catalyst waste .
- Microwave Assistance: Reduce reaction times (e.g., 2 hours vs. 18 hours for cyclocondensation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
